Hpk1-IN-10

描述

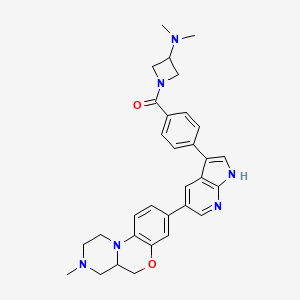

Structure

3D Structure

属性

分子式 |

C31H34N6O2 |

|---|---|

分子量 |

522.6 g/mol |

IUPAC 名称 |

[3-(dimethylamino)azetidin-1-yl]-[4-[5-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanone |

InChI |

InChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33) |

InChI 键 |

OEHYREZCNWAJNA-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4 |

产品来源 |

United States |

Foundational & Exploratory

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It is a member of the Ste20 kinase family and functions as a critical negative regulator of immune responses.[1][4] HPK1 acts as an intracellular immune checkpoint by attenuating signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and receptors on dendritic cells (DCs).[1][5][6][7] Upon activation, HPK1 initiates a negative feedback loop that dampens lymphocyte activation, proliferation, and cytokine production.[8][9] This immunosuppressive function makes HPK1 a highly attractive therapeutic target in immuno-oncology.[1][5][8] The goal is to inhibit HPK1 to unleash a more potent and durable anti-tumor immune response, potentially overcoming resistance to existing immunotherapies.[10][11] This guide provides an in-depth overview of the mechanisms of HPK1-mediated immune suppression, its role in various immune cell types, and the methodologies used to study its function.

HPK1 Signaling and T-Cell Suppression

The best-characterized role of HPK1 is its negative regulation of T-cell activation. Following TCR engagement, HPK1 is recruited to the LAT (Linker for Activated T cells) signalosome, a critical signaling hub at the cell membrane.[12][13] Its activation is a multi-step process involving phosphorylation by ZAP-70 and autophosphorylation.[12]

Once active, HPK1 executes its primary suppressive function by phosphorylating key adaptor proteins within the TCR signaling cascade.[4][12]

Core Mechanism of Action:

-

Phosphorylation of SLP-76: Activated HPK1 directly phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a specific serine residue, Ser376.[9][12][14][15]

-

14-3-3 Protein Recruitment: The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 proteins.[12][14][16]

-

Signalosome Disruption: The binding of 14-3-3 to SLP-76 destabilizes the interaction between SLP-76 and the larger LAT signalosome complex.[12]

-

Ubiquitination and Degradation: This dissociation ultimately leads to the ubiquitin-mediated proteasomal degradation of SLP-76.[9][12][17]

This cascade effectively terminates the TCR signal, reducing downstream events such as the phosphorylation of PLCγ1 and ERK, calcium flux, and the activation of transcription factors like AP-1, NFAT, and NF-κB.[16][17][18][19] The net result is diminished T-cell proliferation and effector cytokine production (e.g., IL-2, IFN-γ).[16][18][20]

Role of HPK1 in Dendritic Cells (DCs)

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[11][19][21] DCs are potent antigen-presenting cells (APCs) crucial for initiating T-cell responses. The absence or inhibition of HPK1 enhances DC-mediated immunity.

Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have shown that upon maturation signals (like LPS), these cells are superior to their wild-type (WT) counterparts in stimulating T-cell proliferation.[19][21] This enhanced activity is attributed to several factors:

-

Increased Co-stimulatory Molecules: HPK1-/- BMDCs express higher levels of CD80 and CD86.[12][19][21]

-

Elevated Pro-inflammatory Cytokines: They produce more IL-12, IL-1β, TNF-α, and IL-6.[19][21]

-

Apoptosis Resistance: HPK1-/- BMDCs are more resistant to activation-induced apoptosis, potentially increasing their lifespan and antigen presentation capacity in the tumor microenvironment.[12][19][21]

These characteristics make HPK1-/- DCs more effective at priming anti-tumor T-cell responses, as demonstrated in murine cancer models.[19][21]

Data Presentation: HPK1 Deficiency in Dendritic Cells

| Parameter | Wild-Type (WT) BMDCs | HPK1-/- BMDCs | Effect of HPK1 Knockout | Reference(s) |

| Co-stimulatory Molecules | Normal Expression | Higher Levels (CD80, CD86, I-Ab) | Enhanced T-cell co-stimulation | [19][21] |

| Pro-inflammatory Cytokines | Baseline Production | Higher Levels (IL-12, IL-1β, TNF-α, IL-6) | Skews immune response to Th1 | [19][21] |

| Anti-inflammatory Cytokines | Baseline Production | Reduced Levels (IL-10) | Promotes inflammation | [12] |

| T-Cell Stimulation | Normal Proliferation | Superior Proliferation (in vitro & in vivo) | Increased immunogenicity | [19][21] |

| LPS-Induced Apoptosis | Susceptible | Significantly Resistant | Increased DC survival | [19][21] |

| Tumor Immunotherapy | Moderate Efficacy | More Efficient Tumor Elimination | Improved therapeutic outcome | [19][21] |

HPK1's Influence on Regulatory T Cells (Tregs)

The role of HPK1 in CD4+FOXP3+ regulatory T cells (Tregs) is complex and seemingly paradoxical. Tregs are essential for maintaining peripheral tolerance and preventing autoimmunity, but they can also suppress anti-tumor immunity within the tumor microenvironment.

Studies on HPK1-/- mice have revealed intriguing findings:

-

Increased Treg Numbers: Peripherally, HPK1-/- mice have a higher number of Tregs compared to wild-type mice.[9][22]

-

Impaired Suppressive Function: Despite their increased numbers, HPK1-/- Tregs are less effective at suppressing the proliferation of effector T cells.[9][22][23]

-

Aberrant Cytokine Profile: When stimulated, HPK1-/- Tregs exhibit an unusual phenotype, producing pro-inflammatory cytokines typically associated with effector T cells, such as IFN-γ, CCL3, CCL4, and even IL-2.[9][22] The production of IL-2 is particularly noteworthy, as Tregs are typically characterized by their inability to produce it.[23]

This evidence suggests that HPK1 is crucial for maintaining the functional integrity and suppressive identity of Tregs.[9][22] Loss of HPK1 appears to destabilize the Treg phenotype, impairing their ability to enforce immune suppression. From a therapeutic standpoint, this is a desirable outcome, as it would weaken a key mechanism of immune evasion in cancer.

HPK1 as a Therapeutic Target and Experimental Workflows

The collective evidence strongly supports the inhibition of HPK1 as a novel strategy for cancer immunotherapy.[7] By blocking HPK1's kinase activity, small molecule inhibitors can simultaneously enhance the function of effector T cells and DCs while impairing the suppressive capacity of Tregs.[10][11]

Therapeutic Rationale:

-

Enhanced T-cell Effector Function: HPK1 inhibitors boost the production of Th1 cytokines and can reinvigorate exhausted T cells.[2][5][24]

-

Overcoming TME Suppression: HPK1-deficient T cells are resistant to suppressive factors prevalent in the tumor microenvironment (TME), such as Prostaglandin E2 (PGE2) and adenosine.[2][10][25][26]

-

Synergy with Checkpoint Inhibitors: Preclinical studies show that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor effects.[2][5][24]

Several HPK1 inhibitors are currently in early-phase clinical trials for patients with advanced solid tumors.[1][18]

Experimental Workflow for Evaluating HPK1 Inhibitors

The preclinical evaluation of an HPK1 inhibitor typically follows a multi-stage process, moving from in vitro biochemical assays to complex in vivo tumor models.

Key Experimental Protocols

Detailed methodologies are critical for studying HPK1 function. Below are summarized protocols for key experiments cited in the literature.

CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat T-Cells

-

Objective: To generate an HPK1-deficient T-cell line to study the effects of HPK1 loss on TCR signaling.

-

Methodology:

-

gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the MAP4K1 (HPK1) gene.

-

Vector Construction: Clone the designed sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).

-

Transfection/Transduction: Introduce the CRISPR/Cas9 machinery into Jurkat T-cells via electroporation or lentiviral transduction.

-

Selection: Select for successfully transduced cells using an appropriate marker (e.g., puromycin).

-

Clonal Isolation: Isolate single-cell clones by limiting dilution.

-

Validation: Screen clones for HPK1 protein knockout using Western blot analysis. Confirm functional knockout by stimulating the cells with anti-CD3/CD28 and measuring the phosphorylation of SLP-76 (Ser376) via flow cytometry or Western blot; a successful knockout will show little to no phosphorylation.[15][18]

-

In Vitro T-Cell Activation and Cytokine Measurement

-

Objective: To quantify the effect of HPK1 knockout or inhibition on T-cell effector function.

-

Methodology:

-

Cell Isolation: Isolate primary human or murine T-cells (e.g., CD8+ or Pan-T) from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection magnetic beads.

-

Treatment: Pre-incubate cells with varying concentrations of an HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours.

-

Stimulation: Plate cells in 96-well plates pre-coated with anti-CD3 antibodies (e.g., OKT3 for human, 2C11 for mouse) and add soluble anti-CD28 antibodies to provide co-stimulation.[9]

-

Incubation: Culture the cells for 24-72 hours.

-

Supernatant Analysis: Collect the cell culture supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Cytometric Bead Array).[15][18]

-

Phospho-Flow Cytometry for SLP-76 Phosphorylation

-

Objective: To directly measure HPK1 kinase activity within intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.

-

Methodology:

-

Cell Preparation: Use either an HPK1-knockout cell line, primary T-cells, or whole blood. If using an inhibitor, pre-treat as described above.

-

Stimulation: Activate T-cells with anti-CD3/CD28 antibodies for a short duration (typically 5-15 minutes) to induce peak signaling.

-

Fixation: Immediately fix the cells using a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization: Permeabilize the cells with a methanol- or saponin-based buffer to allow antibodies to access intracellular targets.

-

Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376). Co-stain with antibodies for cell surface markers (e.g., CD3, CD8) to identify specific T-cell populations.

-

Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-SLP-76 signal within the target cell population.[15][27]

-

Generation and Analysis of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Objective: To generate DCs from mouse bone marrow to study the role of HPK1 in their maturation and function.

-

Methodology:

-

Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of wild-type and HPK1-/- mice.

-

Differentiation: Culture the bone marrow cells for 7-10 days in complete RPMI medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-4 to differentiate them into immature DCs.

-

Maturation: Induce DC maturation by adding a stimulant such as Lipopolysaccharide (LPS) for 24 hours.

-

Phenotypic Analysis: Harvest the matured BMDCs and analyze the surface expression of co-stimulatory molecules (CD80, CD86) and MHC class II (I-Ab) by flow cytometry.

-

Functional Analysis: Measure cytokine production in the culture supernatant via ELISA. To assess T-cell stimulatory capacity, co-culture the matured BMDCs with allogeneic T-cells and measure T-cell proliferation via CFSE dilution or a similar method.[19][21]

-

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. onclive.com [onclive.com]

- 6. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arcusbio.com [arcusbio.com]

- 16. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 19. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 22. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 26. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

The Rationale for Targeting HPK1 in Immuno-Oncology

An in-depth analysis of the discovery and development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors reveals a burgeoning field in immuno-oncology. While a specific inhibitor designated "Hpk1-IN-10" is not prominently documented in publicly available scientific literature, the extensive research into HPK1 as a therapeutic target has led to the discovery and progression of several small molecule inhibitors. This guide synthesizes the available technical information on the discovery, mechanism of action, and development of these pioneering HPK1 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[4][5]

The kinase activity of HPK1 has been shown to suppress T-cell activation, proliferation, and cytokine production.[2][6] Mechanistically, upon TCR engagement, HPK1 phosphorylates key adaptor proteins such as SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[1][4] This phosphorylation leads to the recruitment of the 14-3-3 protein complex, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell response.[7][8]

Preclinical studies utilizing HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy.[7][8] These studies have shown that the absence of HPK1 activity leads to increased T-cell activation, elevated cytokine secretion, and improved tumor growth inhibition.[2][9] Consequently, the development of small molecule HPK1 inhibitors has become a major focus for pharmaceutical companies and academic institutions.[6][10]

Discovery and Preclinical Development of HPK1 Inhibitors

The discovery of potent and selective HPK1 inhibitors has been propelled by structure-based drug design and high-throughput screening campaigns.[7] Several distinct chemical scaffolds have been identified, leading to the development of multiple preclinical and clinical candidates.

Quantitative Data on Preclinical HPK1 Inhibitors

The following table summarizes the in vitro potency of various reported HPK1 inhibitors.

| Compound/Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| GNE-1858 | HPK1 | 1.9 | Kinase Assay | [7][8] |

| Compound K (BMS) | HPK1 | 2.6 | Kinase Assay | [7][8] |

| Piperazine Analog XHS | HPK1 | 2.6 | Kinase Assay | [7][8] |

| Unnamed Insilico Med Cpd | HPK1 | 10.4 | Kinase Assay | [11] |

| Diaminopyrimidine Carboxamide 22 | HPK1 | 0.061 | Kinase Assay | [7][8] |

| Substituted Exomethylene-Oxindole C17 | HPK1 | 0.05 | Kinase Assay | [7] |

| Sunitinib | Multi-RTK (including HPK1) | ~10 (Ki) | Kinase Assay | [7][8] |

Cellular and In Vivo Activity of HPK1 Inhibitors

| Compound/Inhibitor | Cellular Assay | Cellular IC50/EC50 | In Vivo Model | Key In Vivo Findings | Reference |

| Piperazine Analog XHS | SLP-76 PBMC Assay | 0.6 µM | - | - | [7][8] |

| Unnamed Insilico Med Cpd | SLP-76 Phosphorylation | - | CT26 Syngeneic Model | TGI of 42% (mono), 95% (combo w/ anti-PD-1) | [11] |

| Compound K (BMS) | T-cell assays | - | 1956 Sarcoma, MC38 | Enhanced T-cell response, synergy with anti-PD-1 | [5] |

Pharmacokinetic Properties of a Preclinical HPK1 Inhibitor

| Compound | Species | Dosing | Half-life (t1/2) | Cmax | Bioavailability (F) | Reference |

| Unnamed Insilico Med Cpd | Mouse | 1 mg/kg IV | 0.6 h | - | - | [11] |

| Mouse | 10 mg/kg PO | - | 1801 ng/mL | 116% | [11] | |

| Rat | 1 mg/kg IV | 0.8 h | - | - | [11] | |

| Rat | 10 mg/kg PO | - | 518 ng/mL | 80% | [11] |

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, primarily for the treatment of advanced solid tumors.

| Compound | Sponsor | Phase | Indication | ClinicalTrials.gov ID | Reference |

| BGB-15025 | BeiGene | Phase 1/2 | Advanced Solid Tumors | NCT04649385 | [9][12] |

| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | Advanced Solid Malignancies | NCT04521413 | [7][9][13] |

| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | Advanced Solid Tumors | NCT05128487 | [9][13] |

| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | Advanced Solid Tumors and Lymphomas | NCT05878691 | [9] |

Early Clinical Trial Results

-

BGB-15025 : In a phase 1 trial, BGB-15025 in combination with tislelizumab (an anti-PD-1 antibody) showed an objective response rate (ORR) of 18.4% in patients with advanced solid tumors, whereas no responses were observed with monotherapy.[9]

-

NDI-101150 : In a phase 1/2 trial, NDI-101150 monotherapy demonstrated a manageable safety profile and an ORR of 15% in patients with clear cell renal cell carcinoma (ccRCC).[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in HPK1 inhibitor development.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

ATP (Adenosine triphosphate)

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

Test compound (this compound or other inhibitors)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the HPK1 enzyme and the kinase substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay

Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Test compound

-

Cell lysis buffer

-

Phospho-specific antibody against pSLP-76 (Ser376)

-

Total SLP-76 antibody

-

Secondary antibodies for detection (e.g., HRP-conjugated)

-

Western blot or ELISA reagents

Procedure:

-

Culture PBMCs or Jurkat cells in appropriate media.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or ELISA.

-

Normalize the pSLP-76 signal to the total SLP-76 signal.

-

Determine the concentration of the compound that inhibits SLP-76 phosphorylation by 50% (IC50).

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination with an immune checkpoint blocker.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

-

Test compound formulated for oral or intraperitoneal administration

-

Anti-PD-1 or anti-PD-L1 antibody

-

Calipers for tumor measurement

Procedure:

-

Implant a known number of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination).

-

Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the compound, bi-weekly intraperitoneal injection for the antibody).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Optionally, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g., immune cell infiltration, cytokine levels).

Visualizations

HPK1 Signaling Pathway in T-Cells

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 12. giiresearch.com [giiresearch.com]

- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]

Hpk1-IN-10: A Comprehensive Technical Guide to Target Binding and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding and kinase selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the characteristics expected for a potent and selective inhibitor, exemplified by data from publicly disclosed compounds. As specific data for "Hpk1-IN-10" is not available in the public domain, this guide utilizes representative data for a well-characterized HPK1 inhibitor, herein referred to as a proxy, to illustrate the key attributes and analytical methodologies.

HPK1, a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] This document details the biochemical and cellular assays used to characterize HPK1 inhibitors, presents exemplary data in a structured format, and provides visual representations of the associated signaling pathways and experimental workflows.

Target Binding and Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. Potent HPK1 inhibitors typically exhibit IC50 values in the low nanomolar range.[5][6]

Table 1: Biochemical Potency of a Representative HPK1 Inhibitor

| Compound | Target | Assay Format | IC50 (nM) |

| Representative Inhibitor (e.g., HPK1-IN-7) | HPK1 | Biochemical Kinase Assay | 2.6[6] |

Cellular target engagement is a crucial validation step to ensure the inhibitor can effectively reach and modulate its target within a biological system. This is often assessed by measuring the phosphorylation of HPK1's direct downstream substrate, SLP-76, at serine 376 (pSLP-76).[5][7] A potent inhibitor will reduce the levels of pSLP-76 in a dose-dependent manner. A functional consequence of HPK1 inhibition in T-cells is the enhanced production of cytokines, such as Interleukin-2 (IL-2), upon T-cell activation.[5][8]

Table 2: Cellular Activity of a Representative HPK1 Inhibitor

| Compound | Cellular Assay | Cell Type | Readout | EC50/IC50 (nM) |

| Representative Inhibitor | pSLP-76 (S376) Inhibition | Jurkat cells | Phosphorylation level | 3[5] |

| Representative Inhibitor | IL-2 Production | Primary T-cells | Cytokine level | 1.5[5] |

Kinase Selectivity Profile

Kinase inhibitors are rarely monospecific, and their off-target activities can lead to undesired side effects or polypharmacology. Therefore, assessing the selectivity of an HPK1 inhibitor against a broad panel of kinases (kinome) is essential. High selectivity is particularly important against closely related kinases within the MAP4K family and other kinases involved in T-cell signaling.[3][9]

Table 3: Kinase Selectivity Profile of a Representative HPK1 Inhibitor

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. HPK1) |

| HPK1 (MAP4K1) | 2.6 | 1 |

| IRAK4 | 59 | >22 |

| GLK (MAP4K3) | 140 | >53 |

| MAP4K2 | >1000 | >384 |

| LCK | >1000 | >384 |

| Data is representative and compiled from public sources for illustrative purposes.[6] |

Signaling Pathways

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates SLP-76, leading to the dampening of the T-cell response.[2][10] Inhibition of HPK1 blocks this phosphorylation event, thereby sustaining T-cell activation and enhancing the immune response.

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols & Workflows

The characterization of HPK1 inhibitors involves a series of biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity. A time-resolved fluorescence energy transfer (TR-FRET) format is a common method.[11]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a detergent (e.g., Brij-35).

-

Dilute recombinant human HPK1 enzyme and a biotinylated peptide substrate (e.g., a peptide derived from SLP-76) in the reaction buffer.

-

Prepare a serial dilution of the test compound (e.g., this compound).

-

Prepare an ATP solution at a concentration close to its Km for HPK1.

-

Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add the test compound to the wells of a microplate.

-

Add the HPK1 enzyme and substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection solution.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: TR-FRET Biochemical Kinase Assay Workflow.

Cellular pSLP-76 Target Engagement Assay

This assay quantifies the ability of an inhibitor to block HPK1 activity in a cellular context by measuring the phosphorylation of its substrate, SLP-76.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable T-cell line (e.g., Jurkat) or use primary human T-cells.

-

Pre-incubate the cells with a serial dilution of the test compound for a defined period.

-

Stimulate the cells to activate the TCR pathway (e.g., with anti-CD3/anti-CD28 antibodies).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract proteins.

-

Determine the total protein concentration in each lysate.

-

-

pSLP-76 Detection (e.g., Lanthanide-based Immunoassay):

-

Use a sandwich immunoassay format. Coat a microplate with a capture antibody specific for total SLP-76.

-

Add cell lysates to the wells and incubate to allow capture of SLP-76.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody specific for phosphorylated SLP-76 (S376) labeled with a lanthanide chelate (e.g., Europium).[10][12]

-

Incubate to allow the detection antibody to bind to pSLP-76.

-

Wash the plate to remove unbound detection antibody.

-

Add an enhancement solution to dissociate the lanthanide from the antibody and form a new, highly fluorescent chelate.

-

Read the time-resolved fluorescence signal.

-

-

Data Analysis:

-

Normalize the pSLP-76 signal to the total protein concentration.

-

Plot the normalized signal against the inhibitor concentration and determine the IC50 value.

-

Caption: Cellular pSLP-76 Target Engagement Assay Workflow.

Conclusion

The development of potent and selective HPK1 inhibitors represents a promising advancement in cancer immunotherapy. A thorough characterization of the target binding and kinase selectivity profile is paramount for the successful progression of these molecules into clinical development. This guide outlines the key experimental approaches and data required for this characterization, using a representative HPK1 inhibitor to illustrate the expected outcomes. The methodologies and data presented here provide a framework for the evaluation of novel HPK1 inhibitors and their potential to enhance anti-tumor immune responses.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

The HPK1 Signaling Cascade in Jurkat T-cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] In Jurkat T-cells, a widely used model for studying T-cell signaling, HPK1 plays a pivotal role in attenuating T-cell activation, making it a key target for immunotherapies.[5][6][7] This technical guide provides an in-depth overview of the HPK1 signaling cascade in Jurkat T-cells, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Signaling Pathway

Upon T-cell receptor (TCR) engagement, a series of phosphorylation events initiates the T-cell activation cascade. HPK1 is recruited to the TCR signaling complex where it becomes activated.[5][8] Key upstream activators of HPK1 include Lck and Zap70, which tyrosine phosphorylate HPK1.[9] Activated HPK1 then acts as a serine/threonine kinase, primarily targeting the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[10][11][12]

HPK1 phosphorylates SLP-76 at Serine 376.[2][10][11] This phosphorylation event creates a binding site for 14-3-3 proteins.[10][11] The recruitment of 14-3-3 proteins to the SLP-76 signalosome leads to the dissociation of the complex and subsequent ubiquitination and degradation of SLP-76.[5][13] This effectively terminates the downstream signaling cascade, leading to reduced T-cell activation.[1][13]

Downstream consequences of HPK1 activity include decreased phosphorylation of Phospholipase C-gamma 1 (PLC-γ1) and Extracellular signal-regulated kinase (Erk), leading to reduced calcium flux and attenuated activation of transcription factors such as AP-1 and NF-κB.[1][5][14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the HPK1 signaling cascade in Jurkat T-cells.

Table 1: Effect of HPK1 Knockout on TCR-Induced Signaling and Cytokine Production in Jurkat T-cells

| Parameter | Control Jurkat Cells | HPK1 Knockout (HKO) Jurkat Cells | Reference |

| Phosphorylation of PLCγ1 | Baseline | Significantly increased and sustained | [5] |

| Phosphorylation of ERK1/2 | Baseline | Significantly increased and sustained | [5] |

| IL-2 Production (in response to OKT3) | Baseline | Significant increase | [5][7][15] |

| Phosphorylation of SLP-76 (Ser376) | Significant phosphorylation | Nearly undetectable | [16] |

Table 2: Effect of HPK1 Inhibitors on Jurkat T-cell Function

| Inhibitor | Effect on pSLP-76 (Ser376) | Effect on IL-2 Production | Reference |

| Compound 1 | Reduction | Increase | [2][16] |

| KHK-6 | Inhibition | Significant enhancement (up to 0.3 µM) | [4] |

| Biaryl Amide Inhibitor ( (±)-2) | IC50 = 4.6 µM | - | [17] |

| Novel Small-Molecule Inhibitors | Potent, concentration-dependent reduction | Concurrent increase | [6][18] |

Key Experimental Protocols

Detailed methodologies for studying the HPK1 signaling cascade in Jurkat T-cells are provided below.

Jurkat T-cell Culture and Stimulation

Objective: To maintain and prepare Jurkat T-cells for subsequent experiments and to induce T-cell receptor signaling.

Protocol:

-

Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain a density of 1-3 x 10^5 cells/mL.[19][20]

-

Stimulation: For TCR stimulation, coat tissue culture plates with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-10 µg/mL in PBS overnight at 4°C. Wash the plates with PBS to remove unbound antibody. Resuspend Jurkat cells in fresh medium and add them to the antibody-coated plates. For co-stimulation, soluble or plate-bound anti-CD28 antibody (1-5 µg/mL) can be used in conjunction with anti-CD3.[5][8]

Immunoprecipitation and Western Blotting

Objective: To analyze protein-protein interactions and the phosphorylation status of specific proteins in the HPK1 signaling cascade.

Protocol:

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with a primary antibody specific to the protein of interest (e.g., anti-HPK1 or anti-SLP-76) overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12][21]

In Vitro Kinase Assay

Objective: To measure the kinase activity of HPK1.

Protocol:

-

Immunoprecipitate HPK1: Perform immunoprecipitation of HPK1 from stimulated Jurkat cell lysates as described above.

-

Kinase Reaction: Resuspend the immunoprecipitated HPK1 beads in a kinase buffer containing a substrate (e.g., myelin basic protein or a specific peptide substrate for HPK1) and [γ-³²P]ATP.

-

Incubation and Termination: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[21]

Flow Cytometry for Phosphorylated SLP-76

Objective: To quantify the levels of phosphorylated SLP-76 (Ser376) in individual cells.

Protocol:

-

Cell Stimulation and Fixation: Stimulate Jurkat cells as described previously. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).

-

Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of phosphorylated SLP-76.[18][22]

Conclusion

The HPK1 signaling cascade in Jurkat T-cells represents a crucial checkpoint in T-cell activation. As a negative regulator, HPK1's intricate interactions with key signaling molecules like SLP-76 provide multiple avenues for therapeutic intervention. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the role of HPK1 and develop novel immunomodulatory therapies. The continued study of this pathway in model systems like Jurkat T-cells is essential for advancing our understanding of T-cell biology and for the development of next-generation cancer immunotherapies.

References

- 1. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 | Semantic Scholar [semanticscholar.org]

- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

- 14. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arcusbio.com [arcusbio.com]

- 16. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]

- 20. Experimental Design Considerations for In Vitro Non-Natural Glycan Display via Metabolic Oligosaccharide Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jitc.bmj.com [jitc.bmj.com]

In-Depth Technical Guide to Hpk1-IN-10 and Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby attenuating immune responses.[1][3][4][5][6] This role in immune suppression has identified HPK1 as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[2][6][7] Hpk1-IN-10 is a potent inhibitor of HPK1, representing a valuable tool for investigating the therapeutic potential of HPK1 inhibition.

This compound: Key Properties

| Property | Value | Source |

| CAS Number | 2734168-69-3 | [3] |

| Molecular Formula | C31H35Cl2N3O3 | [3] |

| Molecular Weight | 582.53 g/mol | [3] |

Comparative Quantitative Data of HPK1 Inhibitors

This table summarizes the inhibitory activities of several known HPK1 inhibitors, providing a comparative landscape for researchers.

| Compound | Biochemical IC50 (nM) | Cellular Potency (nM) | Notes |

| This compound | Data not publicly available | Data not publicly available | Potent HPK1 inhibitor. |

| NDI-101150 | 0.7 | 41 (pSLP76) | Highly selective over other MAP4K family members.[8] |

| GNE-1858 | 1.9 | - | - |

| Compound K (BMS) | 2.6 | - | >50-fold selectivity over other MAP4K family members.[4] |

| HPK1-IN-7 | 2.6 | - | Orally active.[4] |

| XHS | 2.6 | 600 (SLP76 PBMC assay) | - |

| HPK1-IN-33 | 1.7 (Ki) | 286 (IL-2 production, Jurkat WT) | >10,000 in Jurkat HPK1 KO cells. |

| Compound from EMD Serono | 0.2 | 3 (pSLP76, Jurkat); 1.5 (IL-2, primary T-cell) | Good solubility and high in vivo clearance.[9] |

| ISR-05 | 24,200 | - | Identified through in silico screening.[7] |

| ISR-03 | 43,900 | - | Identified through in silico screening.[7] |

HPK1 Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[2] Activated HPK1 then phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[2][5][10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][10] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals such as PLCγ1 and ERK phosphorylation, calcium flux, and ultimately, T-cell activation and cytokine production.[2][3]

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol provides a method for measuring the in vitro kinase activity of HPK1 and assessing the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.[11]

Materials:

-

Recombinant HPK1 enzyme

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

384-well plates

Procedure:

-

Prepare the kinase reaction mixture by diluting the HPK1 enzyme and MBP substrate in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a control.

-

Add 2 µL of the HPK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution. The final ATP concentration should be close to the Km value for HPK1 if known.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: pSLP-76 (Ser376) Phosphorylation Assay

This protocol describes a method to measure the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.[9][14]

Materials:

-

Jurkat T-cells (or primary human T-cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Test inhibitor (e.g., this compound)

-

Lysis buffer

-

Sandwich ELISA kit for pSLP-76 (Ser376) or antibodies for Western blotting

-

96-well plates

Procedure:

-

Seed Jurkat T-cells in a 96-well plate at an appropriate density.

-

Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the T-cells by adding a pre-determined optimal concentration of anti-CD3/anti-CD28 antibodies.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce HPK1 activation and SLP-76 phosphorylation.

-

Lyse the cells by adding lysis buffer and incubate on ice.

-

Quantify the level of pSLP-76 (Ser376) in the cell lysates using a validated sandwich ELISA. Alternatively, analyze the lysates by Western blot using antibodies specific for pSLP-76 (Ser376) and total SLP-76.

-

Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein (for Western blot).

-

Determine the cellular IC50 value of the inhibitor by plotting the percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor concentration.

Experimental Workflow for HPK1 Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel HPK1 inhibitors.

Caption: A generalized workflow for HPK1 inhibitor discovery.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 10. academic.oup.com [academic.oup.com]

- 11. biofeng.com [biofeng.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. reactionbiology.com [reactionbiology.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) as a Negative Regulator of Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic lineages, HPK1 is a key signaling node that attenuates activation pathways in various immune cells, including dendritic cells (DCs). In the context of oncology and immunology, the inhibition of HPK1 is being actively explored as a therapeutic strategy to enhance anti-tumor immunity. This technical guide provides an in-depth examination of the function of HPK1 in dendritic cells, detailing its impact on cell maturation, cytokine production, and T-cell activation. The guide includes comprehensive experimental protocols, quantitative data, and visual diagrams of the associated signaling pathways and workflows to support further research and drug development in this promising area.

Introduction to HPK1 in Dendritic Cells

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. The maturation and activation of DCs are tightly controlled processes. Recent studies have identified HPK1 as an intracellular checkpoint that dampens DC activation.[1][2] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[3] These findings position HPK1 as a promising target for immunotherapies aimed at boosting DC function for more effective anti-cancer responses.[2]

Quantitative Data on HPK1 Function in Dendritic Cells

The functional consequence of HPK1 inhibition in dendritic cells is a significant enhancement of their activation state. This is quantitatively demonstrated by the upregulation of cell surface markers critical for T-cell co-stimulation and a marked increase in the secretion of key pro-inflammatory cytokines. The following tables summarize the observed quantitative changes in murine bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (moDCs) upon HPK1 knockout or inhibition.

Table 1: Upregulation of Co-stimulatory Molecules in HPK1-deficient Murine BMDCs

| Marker | Fold Increase in Expression (HPK1-/- vs. WT) | Method of Analysis |

| CD80 | > 2 | Flow Cytometry |

| CD86 | > 2 | Flow Cytometry |

| I-A/I-E (MHC Class II) | > 1.5 | Flow Cytometry |

Data is synthesized from studies demonstrating significantly higher expression in HPK1-/- BMDCs compared to wild-type (WT) following stimulation with lipopolysaccharide (LPS).[3]

Table 2: Enhanced Cytokine Production by HPK1-deficient Murine BMDCs

| Cytokine | Concentration (pg/mL) in HPK1-/- BMDC Supernatant (24h post-LPS) | Concentration (pg/mL) in WT BMDC Supernatant (24h post-LPS) |

| IL-12p70 | ~1500 | ~500 |

| IL-6 | > 8000 | ~4000 |

| TNF-α | ~4000 | ~2000 |

| IL-1β | ~500 | ~200 |

Approximate values are extrapolated from published studies and may vary based on experimental conditions.[3]

Table 3: Effect of HPK1 Inhibition on Human Dendritic Cell Activation

| Treatment | Marker/Cytokine | Observation |

| HPK1 Inhibitor (1 µM) | CD83, CD86 | Increased MFI relative to control |

| HPK1 Inhibitor (1 µM) + LPS/IFN-γ | IL-1β | Statistically significant increase in secretion |

MFI: Mean Fluorescence Intensity. Data is based on studies with small molecule inhibitors of HPK1.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in the investigation of HPK1 function in dendritic cells, the following diagrams have been generated using the Graphviz DOT language.

References

The Inner Workings of HPK1 Inhibition: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides a detailed examination of the fundamental properties of small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising class of therapeutics in immuno-oncology. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes critical data on their biochemical and cellular activities, outlines key experimental methodologies, and visually represents the complex signaling pathways and development workflows.

Core Principles of HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and subsequent ubiquitination and degradation of SLP-76.[6] This cascade ultimately dampens T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[3][7]

Small molecule inhibitors of HPK1 aim to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and sustaining TCR signaling. This leads to enhanced T-cell activation, increased cytokine secretion, and a more robust anti-tumor immune response.[8] The therapeutic potential of HPK1 inhibition is supported by studies in HPK1 knockout or kinase-dead mouse models, which exhibit heightened T-cell responses and improved tumor control.[9][10]

Quantitative Analysis of Small Molecule HPK1 Inhibitors

The development of potent and selective HPK1 inhibitors is a key focus of many pharmaceutical research programs. The following tables summarize the biochemical potency and cellular activity of several representative small molecule HPK1 inhibitors.

| Compound | HPK1 Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (µM) | IL-2 Secretion EC50 (µM) | Reference Compound |

| Compound K | 2.6 | ~0.6 (PBMC assay) | Not Reported | Yes |

| GNE-1858 | 1.9 | Not Reported | Not Reported | Yes |

| DS21150768 | 3.27 | Not Reported | Not Reported | No |

| PCC-1 | Sub-nanomolar | Not Reported | Not Reported | No |

| Ryvu Cpd | Sub-nanomolar | Not Reported | Not Reported | No |

| Sunitinib | 15 (IC50), ~10 (Ki) | Not Reported | Not Reported | Yes |

| M074-2865 | 2930 | Not Reported | Not Reported | No |

Table 1: Biochemical and Cellular Activity of Selected HPK1 Inhibitors. Data compiled from multiple sources.[6][7][8][10]

| Compound | In Vivo Model | Dosing Regimen | Efficacy | Combination Benefit |

| Compound K | 1956 Sarcoma, MC38 | Oral | Tumor Growth Inhibition | Synergistic with anti-PD-1 |

| DS21150768 | Multiple syngeneic models | Oral | Tumor Growth Suppression | Enhanced efficacy with anti-PD-1 |

| PCC-1 | CT26, MC38-hPD-L1 | Oral | Strong Tumor Growth Inhibition | Synergistic with anti-CTLA4 & Atezolizumab |

| Gilead Cpd | Preclinical tumor models | Oral | Enhanced tumor growth control | Enhanced with PD-1 blockade |

Table 2: In Vivo Efficacy of Selected HPK1 Inhibitors. Data compiled from multiple sources.[8][10][11][12]

Key Experimental Protocols

The characterization of small molecule HPK1 inhibitors involves a cascade of biochemical and cellular assays, followed by in vivo efficacy studies.

Biochemical Assays for HPK1 Potency

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay : This high-throughput assay measures the phosphorylation of a biotinylated SLP-76 peptide substrate by recombinant HPK1.[4]

-

Methodology : Recombinant full-length HPK1 is incubated with the biotinylated SLP-76 substrate and ATP in the presence of varying concentrations of the test inhibitor. The reaction is stopped, and a europium-labeled anti-phospho-SLP-76 (Ser376) antibody and streptavidin-allophycocyanin (APC) are added. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is inversely proportional to the inhibitor's activity.

-

-

Kinase-Glo® Luminescent Kinase Assay : This assay quantifies ATP consumption during the kinase reaction.

-

Methodology : HPK1 is incubated with a suitable substrate (e.g., Myelin Basic Protein) and ATP.[13] After the reaction, the Kinase-Glo® reagent is added, which contains luciferase and its substrate. The amount of remaining ATP is converted into a luminescent signal, which is inversely correlated with HPK1 activity.

-

-

Radiometric HotSpot™ Kinase Assay : This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[9]

-

Methodology : The inhibitor is incubated with HPK1, a substrate peptide, and [γ-³³P]-ATP. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.

-

Cellular Assays for Target Engagement and Functional Activity

-

Phospho-SLP-76 (pSLP-76) Assay : This assay measures the direct engagement of the inhibitor with HPK1 in a cellular context by quantifying the phosphorylation of its primary substrate, SLP-76.[4][5]

-

Methodology : Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells are pre-incubated with the inhibitor and then stimulated with anti-CD3/CD28 antibodies.[5] Cells are lysed, and the level of pSLP-76 (Ser376) is quantified using methods such as Western Blotting, flow cytometry, or sandwich ELISA.[5][7]

-

-

IL-2 Secretion Assay : This assay measures the functional consequence of HPK1 inhibition on T-cell activation.[7]

-

Methodology : PBMCs are stimulated with anti-CD3/CD28 antibodies in the presence of the inhibitor.[4] After a period of incubation (typically 24-72 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using an ELISA or a similar immunoassay.

-

In Vivo Efficacy Models

-

Syngeneic Tumor Models : These models are critical for evaluating the anti-tumor efficacy of HPK1 inhibitors in the context of a competent immune system.

-

Methodology : Mouse cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma) are implanted into immunocompetent mice of the same genetic background.[10] Once tumors are established, mice are treated with the HPK1 inhibitor, often as a single agent and in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA4 antibodies. Tumor growth is monitored over time, and upon study completion, tumors and immune organs can be harvested for pharmacodynamic and immunological analysis.[10]

-

Visualizing the Landscape of HPK1 Inhibition

HPK1 Signaling Pathway in T-Cells

Caption: HPK1 negatively regulates T-cell receptor signaling through SLP-76 phosphorylation.

Experimental Workflow for HPK1 Inhibitor Discovery

Caption: A typical workflow for the discovery and development of HPK1 inhibitors.

Relationship Between Pharmacokinetics and In Vivo Efficacy

Caption: The interplay of pharmacokinetics and pharmacodynamics driving in vivo efficacy.

References

- 1. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-10 in In Vitro T-Cell Activation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, which ultimately curtails downstream signaling pathways essential for T-cell activation, such as the phosphorylation of PLCγ1 and ERK.[5]

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[1][3] Pharmacological inhibition of HPK1 has been shown to augment T-cell activation, proliferation, and the production of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5] Hpk1-IN-10 is a potent small molecule inhibitor designed to target the kinase activity of HPK1, thereby relieving its immunosuppressive effects and boosting T-cell-mediated immune responses. These application notes provide detailed protocols for utilizing this compound in in vitro T-cell activation assays.

Data Presentation

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| Compound 1 | HPK1 Kinase Activity | Biochemical Assay | 0.0465 nM | [6] |

| Compound 1 | pSLP-76 Inhibition (PBMCs) | Cellular Assay | 17.59 - 19.8 nM | [7] |

| Compound 1 | IL-2 Secretion (PBMCs) | Cellular Assay | 2.24 - 4.85 nM | [7] |

| KHK-6 | HPK1 Kinase Activity | Biochemical Assay | 20 nM | [3][8] |

| Compound 17 | pSLP-76 Inhibition (PBMCs) | Cellular Assay | 32 nM | [2] |

| Compound 22 | pSLP-76 Inhibition (PBMCs) | Cellular Assay | 78 nM | [2] |

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production

| Treatment Condition | Fold Increase in IL-2 Production | Fold Increase in IFN-γ Production | Cell Type | Reference |

| 1 µM HPK1 Inhibitor | ~1.5 - 4.0 | ~1.5 - 3.5 | Human CD8+ T-cells | [4] |

| HPK1 Inhibitor + NECA (Adenosine Agonist) | ~1.5 - 2.5 (restored from suppression) | ~2.0 - 3.0 (restored from suppression) | Human CD8+ T-cells | [4] |

| HPK1 Knockout | ~2.5 | ~2.0 | Human CD8+ T-cells | [4] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the HPK1 signaling pathway in T-cell activation and a general experimental workflow for assessing the effect of this compound.

Caption: HPK1 signaling pathway in T-cell activation.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 4. arcusbio.com [arcusbio.com]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Hpk1-IN-10 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses. Hpk1-IN-10 is a potent inhibitor of HPK1 and serves as a valuable tool for studying the biological roles of HPK1 and for preclinical drug development.

These application notes provide recommended concentrations for this compound in cell culture, along with detailed protocols for key experiments to assess its biological activity and cytotoxic effects.

Recommended Concentration of this compound

The optimal concentration of this compound for cell culture experiments will vary depending on the cell type and the specific experimental endpoint. Based on data from similar potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

| Inhibitor | Cell Line | Assay | IC50/EC50 | Reference |

| HPK1 Inhibitor (unnamed) | Jurkat | pSLP76(S376) cellular assay | 3 nM | [1] |

| HPK1-IN-32 | Jurkat | pSLP76 cellular activity | 65 nM | |

| Compound 1 | Human PBMCs | IL-2 Secretion | EC50 = 2.24 - 4.85 nM | |

| Compound 2 | Human PBMCs | pSLP-76 TE assay | IC50 = 141.44 - 193.41 nM |

Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376 (S376). This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and degradation of SLP-76. This cascade of events ultimately dampens T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 by this compound is expected to block the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.

References

Application Notes and Protocols: Hpk1-IN-10 in the CT26 Syngeneic Tumor Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hpk1 inhibitors, exemplified by molecules such as Hpk1-IN-10, in the CT26 syngeneic tumor model. This document details the underlying science, experimental protocols, and expected outcomes, serving as a guide for preclinical anti-cancer immunotherapy research.

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Primarily expressed in hematopoietic cells, Hpk1 acts as an intracellular immune checkpoint. Upon TCR engagement, Hpk1 is activated and phosphorylates key downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation. This dampening of the immune response can be exploited by tumors to evade immune surveillance.

The inhibition of Hpk1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses. Small molecule inhibitors of Hpk1 have been shown to restore T-cell function, increase the production of effector cytokines, and promote tumor growth inhibition in various preclinical models.

The CT26 model is a widely used syngeneic mouse model for colorectal cancer research. Derived from a colon carcinoma in a BALB/c mouse, this model is invaluable for studying immuno-oncology therapies due to its intact immune system, allowing for the investigation of interactions between the tumor, the microenvironment, and the host immune response.

Mechanism of Action of Hpk1 Inhibition

Hpk1 inhibitors function by blocking the kinase activity of Hpk1, thereby preventing the phosphorylation of its downstream targets. This action disrupts the negative feedback loop that suppresses T-cell activation, leading to a more robust and sustained anti-tumor immune response. Key effects of Hpk1 inhibition include:

-

Enhanced T-cell Activation and Proliferation: By preventing the degradation of signaling components like SLP-76, Hpk1 inhibitors lower the threshold for T-cell activation.

-

Increased Cytokine Production: Inhibition of Hpk1 leads to higher secretion of pro-inflammatory cytokines such as IL-2, IFNγ, and TNFα by T-cells.

-

Overcoming Immune Suppression: Hpk1 inhibition can reverse the immunosuppressive effects of factors present in the tumor microenvironment (TME), such as PGE2 and adenosine.

-

Synergy with Checkpoint Inhibitors: Hpk1 inhibitors have demonstrated synergistic effects when combined with other immunotherapies like anti-PD-1 antibodies.

Hpk1 Signaling Pathway

Application Notes and Protocols for In Vivo Administration and Dosing of HPK1 Inhibitors

Disclaimer: Specific in vivo administration and dosing information for a compound designated "Hpk1-IN-10" is not publicly available. The following application notes and protocols are a synthesis of data from preclinical studies of various small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][4][5] By phosphorylating key adaptor proteins like SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[1][6][7] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity.[3][4][5] These notes provide an overview of in vivo administration and dosing considerations for small molecule HPK1 inhibitors based on available preclinical data.

Signaling Pathway of HPK1

HPK1 is a crucial negative regulator within the T-cell receptor signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to a dampening of the immune response. The inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell activation.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

Application Notes and Protocols for Measuring IL-2 Secretion Following Hpk1-IN-10 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction